Cas no 2034302-26-4 (1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one)

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one
- 3-(3-methylphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one
- 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one
-
- Inchi: 1S/C18H21N3O2/c1-14-4-2-5-15(12-14)6-7-17(22)21-11-8-16(13-21)23-18-19-9-3-10-20-18/h2-5,9-10,12,16H,6-8,11,13H2,1H3
- InChI Key: PJCVLWOTVFKEOJ-UHFFFAOYSA-N
- SMILES: O(C1N=CC=CN=1)C1CN(C(CCC2C=CC=C(C)C=2)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 385
- Topological Polar Surface Area: 55.3
- XLogP3: 2.5
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-0351-10mg |
3-(3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034302-26-4 | 90%+ | 10mg |
$118.5 | 2023-04-23 | |
Life Chemicals | F6478-0351-15mg |
3-(3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034302-26-4 | 90%+ | 15mg |
$133.5 | 2023-04-23 | |
Life Chemicals | F6478-0351-10μmol |
3-(3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034302-26-4 | 90%+ | 10μl |
$103.5 | 2023-04-23 | |
Life Chemicals | F6478-0351-4mg |
3-(3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034302-26-4 | 90%+ | 4mg |
$99.0 | 2023-04-23 | |
Life Chemicals | F6478-0351-5μmol |
3-(3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034302-26-4 | 90%+ | 5μl |
$94.5 | 2023-04-23 | |
Life Chemicals | F6478-0351-3mg |
3-(3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034302-26-4 | 90%+ | 3mg |
$94.5 | 2023-04-23 | |
Life Chemicals | F6478-0351-30mg |
3-(3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034302-26-4 | 90%+ | 30mg |
$178.5 | 2023-04-23 | |
Life Chemicals | F6478-0351-50mg |
3-(3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034302-26-4 | 90%+ | 50mg |
$240.0 | 2023-04-23 | |
Life Chemicals | F6478-0351-100mg |
3-(3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034302-26-4 | 90%+ | 100mg |
$372.0 | 2023-04-23 | |
Life Chemicals | F6478-0351-2μmol |
3-(3-methylphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034302-26-4 | 90%+ | 2μl |
$85.5 | 2023-04-23 |
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one Related Literature
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
Additional information on 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one
Professional Introduction to Compound with CAS No. 2034302-26-4 and Product Name: 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one
Compound with the CAS number 2034302-26-4 and the product name 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a pyrimidine ring linked to a pyrrolidine moiety via an oxyalkyl bridge, combined with a m-tolyl substituent on the ketone group, endows it with unique chemical and biological properties that make it a promising candidate for further investigation.
The pyrimidine scaffold is a cornerstone in the development of various therapeutic agents, owing to its ability to interact with biological targets such as enzymes and receptors. In particular, pyrimidine derivatives have been extensively studied for their roles in antiviral, anticancer, and anti-inflammatory treatments. The structural motif of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one incorporates this essential pharmacophore, positioning it as a valuable building block for the synthesis of novel compounds with enhanced pharmacological activity.
The pyrrolidine ring in this compound contributes to its overall stability and bioavailability, making it an attractive candidate for further exploration. Pyrrolidine derivatives are known for their versatility in drug design, often serving as key components in molecules that exhibit potent biological effects. The linkage between the pyrimidine ring and the pyrrolidine moiety via an oxyalkyl bridge not only enhances the compound's solubility but also influences its interaction with biological targets, potentially modulating its pharmacological profile.
The m-tolyl substituent on the ketone group introduces additional electronic and steric effects that can fine-tune the compound's biological activity. M-tolyl groups are frequently employed in medicinal chemistry due to their ability to improve metabolic stability and binding affinity. The presence of this substituent in 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one suggests that it may exhibit favorable pharmacokinetic properties, which are crucial for the development of effective therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with remarkable accuracy. These tools have been instrumental in identifying potential lead candidates for drug development, including molecules like 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one. By leveraging these technologies, scientists can rapidly screen large libraries of compounds and prioritize those with the highest likelihood of success in preclinical and clinical studies.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule. These techniques not only enhance efficiency but also allow for greater flexibility in modifying the structure for optimization purposes.
In vitro studies have begun to reveal the potential pharmacological properties of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one. Initial experiments suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to various diseases. For instance, its interaction with kinases and other target proteins has been explored as part of efforts to develop novel antitumor agents. The compound's ability to modulate these pathways could make it a valuable addition to existing therapeutic strategies.
The development of new drugs is a complex process that involves extensive testing to ensure safety and efficacy. Preclinical studies are essential for evaluating the potential benefits and risks of candidate compounds before they proceed to human trials. Given its promising profile, 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is poised to enter this critical phase of drug development, where it will be further scrutinized by researchers around the world.
The role of interdisciplinary collaboration cannot be overstated in advancing pharmaceutical research. Chemists, biologists, pharmacologists, and computational scientists must work together to translate laboratory discoveries into tangible therapeutic solutions. The study of compounds like 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one exemplifies this collaborative approach, as it bridges multiple disciplines to explore new frontiers in drug discovery.
As our understanding of disease mechanisms continues to evolve, so too does our capacity to develop targeted therapies. The complexity of biological systems necessitates innovative approaches to drug design, and compounds like 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one offer hope for addressing some of the most challenging medical conditions. By continuing to investigate their properties and potential applications, researchers can pave the way for future breakthroughs that will benefit patients worldwide.
2034302-26-4 (1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one) Related Products
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)




